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Compound of Interest

3(4-
Compound Name: Methoxyphenyl)methyljcyclohexan
one
Cat. No.: B1324657
\ v

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-[(4-Methoxyphenyl)methyl]Jcyclohexanone is not readily found
in major chemical databases, and a specific CAS (Chemical Abstracts Service) number could
not be identified at the time of this writing. This suggests that it is not a commercially available
or widely studied compound. The following technical guide is therefore based on established
principles of organic synthesis and data from structurally similar compounds to provide a
prospective analysis of its synthesis, properties, and potential biological relevance.

Introduction

Substituted cyclohexanones are a pivotal class of organic compounds, frequently serving as
key intermediates in the synthesis of pharmaceuticals, natural products, and materials. The
introduction of a methoxy-substituted benzyl moiety into the cyclohexanone scaffold can
significantly influence its chemical reactivity and biological activity. The methoxy group can act
as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, while
the benzyl group introduces steric bulk and lipophilicity. This guide focuses on the synthesis,
characterization, and potential applications of the novel compound 3-[(4-
Methoxyphenyl)methyl]cyclohexanone.

Proposed Synthetic Pathways
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The synthesis of 3-[(4-Methoxyphenyl)methyl]cyclohexanone can be approached through
several established methodologies for forming carbon-carbon bonds at the a- or 3-position of a
cyclohexanone ring. Two primary retrosynthetic disconnections are considered here: a
conjugate addition to a cyclohexenone and the alkylation of a cyclohexanone enolate.

Pathway A: Conjugate Addition to Cyclohexenone

A reliable method for introducing a substituent at the 3-position of a cyclohexanone is through a
1,4-conjugate addition (Michael addition) to a corresponding a,3-unsaturated ketone. In this
case, the reaction would involve the addition of a 4-methoxybenzyl nucleophile to 2-
cyclohexen-1-one. Organocuprates, also known as Gilman reagents, are particularly effective
for this transformation due to their soft nucleophilic character, which favors 1,4-addition over
direct 1,2-addition to the carbonyl group.

o Preparation of the Gilman Reagent: A solution of 4-methoxybenzylmagnesium bromide (a
Grignard reagent) is prepared by reacting 4-methoxybenzyl bromide with magnesium
turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g.,
argon or nitrogen). To form the Gilman reagent (a lithium di(4-methoxybenzyl)cuprate), two
equivalents of this Grignard reagent (or the corresponding organolithium reagent) are added
to one equivalent of a copper(l) salt, such as copper(l) iodide (Cul), at a low temperature
(typically -78 °C to 0 °C) in an ethereal solvent.

o Conjugate Addition: To the freshly prepared Gilman reagent at low temperature, a solution of
2-cyclohexen-1-one in the same solvent is added dropwise. The reaction mixture is stirred
for a specified period, allowing the conjugate addition to proceed.

o Workup: The reaction is quenched by the addition of a saturated agueous ammonium
chloride solution. The mixture is then extracted with an organic solvent (e.qg., diethyl ether or
ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced
pressure.

« Purification: The crude product is purified by column chromatography on silica gel to yield
pure 3-[(4-Methoxyphenyl)methyl]cyclohexanone.
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Diagram 1: Synthesis via Conjugate Addition.

Pathway B: Alkylation of a Cyclohexanone Enolate

An alternative approach involves the direct alkylation of a pre-formed cyclohexanone enolate
with 4-methoxybenzyl halide. The regioselectivity of enolate formation is a critical consideration
in this pathway. To favor the formation of the kinetic enolate (at the less substituted a-position),
a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is
typically used at low temperatures.

o Enolate Formation: A solution of cyclohexanone in an anhydrous aprotic solvent like THF is
cooled to a low temperature (e.g., -78 °C). A solution of LDA (typically prepared in situ from
diisopropylamine and n-butyllithium) is then added dropwise to deprotonate the
cyclohexanone and form the lithium enolate.

o Alkylation: 4-Methoxybenzyl bromide or iodide is added to the enolate solution. The reaction
mixture is allowed to slowly warm to room temperature to facilitate the SN2 reaction.

o Workup: The reaction is quenched with water or a saturated aqueous ammonium chloride
solution. The product is extracted into an organic solvent, and the organic layer is washed,
dried, and concentrated as described in Pathway A.

« Purification: The resulting crude product, which may contain a mixture of mono- and di-
alkylated products as well as O-alkylated byproducts, is purified by column chromatography.
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Diagram 2: Synthesis via Enolate Alkylation.

Physicochemical and Spectroscopic Data
(Predicted)

As no experimental data is available for the target compound, the following properties are
predicted based on data from analogous compounds such as 2-benzylcyclohexanone and

other methoxy-substituted aromatic compounds.
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Property Predicted Value | Characteristics
Molecular Formula C14H1802
Molecular Weight 218.29 g/mol
Likely a colorless to pale yellow oil or low-
Appearance ] )
melting solid
Boiling Point > 120 °C at reduced pressure
Aromatic protons: ~6.8-7.2 ppm (multiplets, 4H).
Methoxy protons: ~3.8 ppm (singlet, 3H).
1H NMR Cyclohexanone protons: ~1.5-2.5 ppm

(multiplets, 9H). Benzyl protons: ~2.6-3.0 ppm
(doublet or multiplet, 2H).

Carbonyl carbon: ~210-212 ppm. Aromatic
13C NMR carbons: ~114-158 ppm. Methoxy carbon: ~55
ppm. Aliphatic carbons: ~25-50 ppm.

C=0 stretch: ~1710 cm~*. C-O-C stretch
(aromatic ether): ~1250 cm~* and ~1030 cm™1.
Aromatic C-H stretch: ~3000-3100 cm~1.
Aliphatic C-H stretch: ~2850-2950 cm~1.

IR (Infrared)

Molecular lon (M*): m/z = 218. Key Fragments:
Mass Spectrometry m/z = 121 (4-methoxybenzyl cation), m/z = 97

(cyclohexenone fragment).

Potential Biological Activity and Applications

The biological profile of 3-[(4-Methoxyphenyl)methyl]Jcyclohexanone has not been
investigated. However, the structural motifs present in the molecule are found in numerous
biologically active compounds. Research on related substituted cyclohexanones has revealed
a range of pharmacological activities.

e Anticancer Activity: Many benzylidene and bis(benzylidene) cyclohexanone derivatives have
demonstrated significant cytotoxic activity against various cancer cell lines, including breast
and neuroblastoma cells[1]. The mechanism often involves the induction of apoptosis.
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» Anti-inflammatory Activity: Diarylidenecyclohexanone derivatives have been shown to be
potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, exhibiting
anti-inflammatory properties[2].

o Antimicrobial Activity: Various substituted cyclohexanone derivatives have been reported to
possess antibacterial and antifungal properties[3][4][5].

The presence of the 4-methoxybenzyl group may enhance interactions with biological targets
through hydrogen bonding and hydrophobic interactions. Therefore, 3-[(4-
Methoxyphenyl)methyl]cyclohexanone could be a valuable candidate for screening in
anticancer, anti-inflammatory, and antimicrobial assays.
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Diagram 3: Potential Structure-Activity Relationships.

Conclusion

While 3-[(4-Methoxyphenyl)methyl]cyclohexanone is not a well-documented compound, its
synthesis is feasible through standard and reliable organic chemistry reactions such as
organocuprate conjugate addition or enolate alkylation. Based on the known biological
activities of structurally related compounds, it represents a promising scaffold for investigation
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in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious
diseases. Further research is warranted to synthesize this compound, confirm its structure, and
evaluate its biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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